molecular formula C8H5F3O2 B12054977 4-(Trifluoromethyl)benzoic acid--13C CAS No. 698999-46-1

4-(Trifluoromethyl)benzoic acid--13C

Cat. No.: B12054977
CAS No.: 698999-46-1
M. Wt: 191.11 g/mol
InChI Key: SWKPKONEIZGROQ-CDYZYAPPSA-N
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Description

4-(Trifluoromethyl)benzoic acid–13C is a labeled compound where the carbon-13 isotope is incorporated into the benzoic acid structure. This compound is often used in scientific research due to its unique properties, including its ability to act as a tracer in various chemical reactions and processes .

Preparation Methods

The synthesis of 4-(Trifluoromethyl)benzoic acid–13C typically involves the introduction of the carbon-13 isotope into the benzoic acid structure. One common method involves the use of isotopically labeled precursors in the synthesis process. For example, the reaction of 4-(Trifluoromethyl)benzoyl chloride with carbon-13 labeled sodium cyanide, followed by hydrolysis, can yield 4-(Trifluoromethyl)benzoic acid–13C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the isotopic purity and consistency of the final product .

Chemical Reactions Analysis

4-(Trifluoromethyl)benzoic acid–13C undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Trifluoromethyl)benzoic acid–13C is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some applications include:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzoic acid–13C involves its interaction with specific molecular targets and pathways. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the compound’s behavior in various environments. This helps in understanding the metabolic pathways and interactions with other molecules .

Comparison with Similar Compounds

4-(Trifluoromethyl)benzoic acid–13C can be compared with other similar compounds such as:

The uniqueness of 4-(Trifluoromethyl)benzoic acid–13C lies in its isotopic labeling, which provides valuable insights into chemical and biological processes that are not possible with non-labeled compounds.

Properties

CAS No.

698999-46-1

Molecular Formula

C8H5F3O2

Molecular Weight

191.11 g/mol

IUPAC Name

4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i7+1

InChI Key

SWKPKONEIZGROQ-CDYZYAPPSA-N

Isomeric SMILES

C1=CC(=CC=C1[13C](=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(F)(F)F

Origin of Product

United States

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